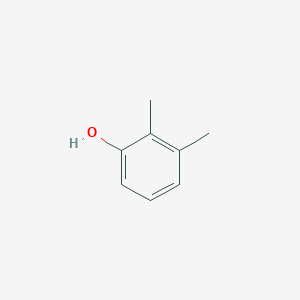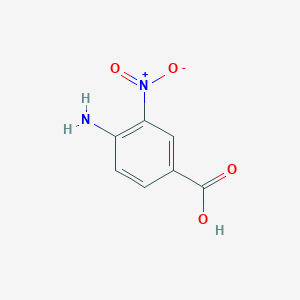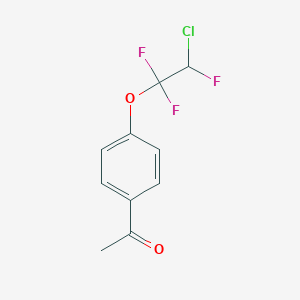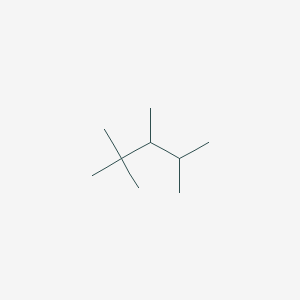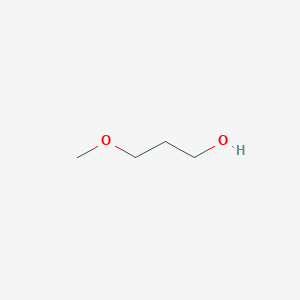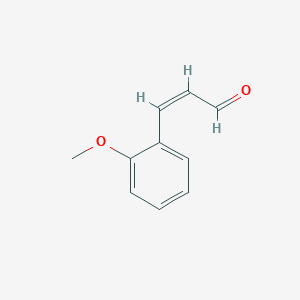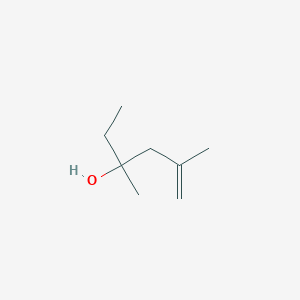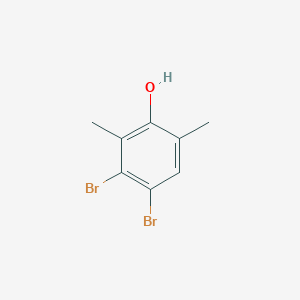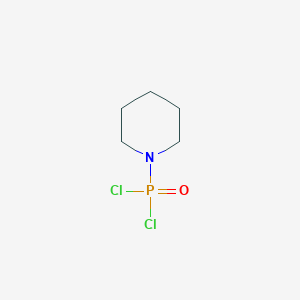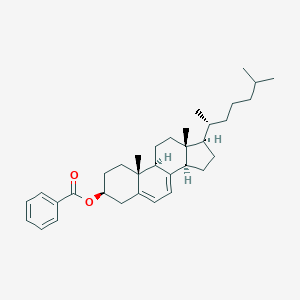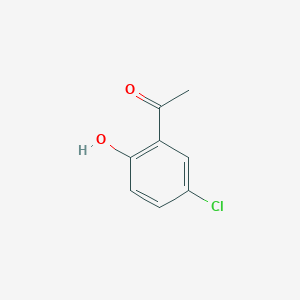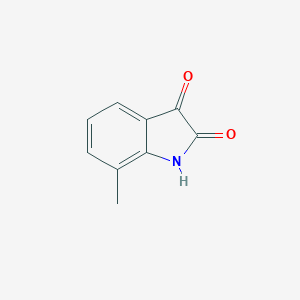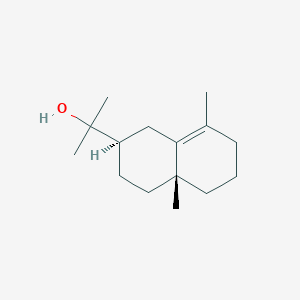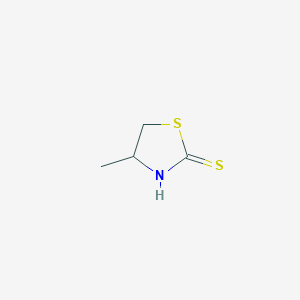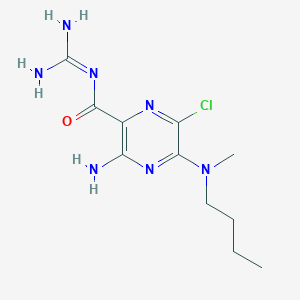
5-(N-Butyl-N-methyl)amiloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Butyl-N-methyl)amiloride is a selective inhibitor of Na+/H+ exchanger (NHE) isoform 1. NHE1 is a transmembrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. The inhibition of NHE1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several applications in scientific research.
作用机制
5-(N-Butyl-N-methyl)amiloride selectively inhibits 5-(N-Butyl-N-methyl)amiloride1 by binding to a specific site on the protein. This prevents the exchange of Na+ and H+, leading to a decrease in intracellular pH. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several downstream effects, including the regulation of cell volume, cytoskeletal organization, and cell migration.
生化和生理效应
In addition to its role in cancer research, 5-(N-Butyl-N-methyl)amiloride has also been studied for its effects on other physiological processes. It has been found to be involved in the regulation of renal function, cardiovascular function, and neuronal activity. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce blood pressure, improve cardiac function, and protect against ischemic injury.
实验室实验的优点和局限性
One of the major advantages of using 5-(N-Butyl-N-methyl)amiloride in scientific research is its selectivity for 5-(N-Butyl-N-methyl)amiloride1. This allows researchers to specifically target this isoform without affecting other Na+/H+ exchangers. However, the use of 5-(N-Butyl-N-methyl)amiloride is limited by its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research involving 5-(N-Butyl-N-methyl)amiloride. One area of interest is the development of more potent and selective 5-(N-Butyl-N-methyl)amiloride1 inhibitors for use in cancer therapy. Another area of research is the study of the role of 5-(N-Butyl-N-methyl)amiloride1 in other physiological processes, such as inflammation and immune function. Additionally, the use of 5-(N-Butyl-N-methyl)amiloride in combination with other drugs or therapies is an area of potential interest.
合成方法
5-(N-Butyl-N-methyl)amiloride can be synthesized using a multi-step process that involves the reaction of 5-amino-2,4-dimethyl-1H-pyrimidine with butyl bromide and methyl iodide to form 5-(N-Butyl-N-methyl)amino-2,4-dimethyl-1H-pyrimidine. The intermediate compound is then reacted with 4-chlorobenzyl chloride to yield 5-(N-Butyl-N-methyl)amiloride.
科学研究应用
5-(N-Butyl-N-methyl)amiloride has been widely used in scientific research to study the role of 5-(N-Butyl-N-methyl)amiloride1 in various physiological processes. It has been found to be particularly useful in the study of cancer, where 5-(N-Butyl-N-methyl)amiloride1 is overexpressed and contributes to the acidification of the tumor microenvironment. Inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce tumor growth and improve the efficacy of chemotherapy.
属性
CAS 编号 |
1154-79-6 |
|---|---|
产品名称 |
5-(N-Butyl-N-methyl)amiloride |
分子式 |
C11H18ClN7O |
分子量 |
299.76 g/mol |
IUPAC 名称 |
3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
InChI 键 |
YKQMBHZIHIJMBG-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
规范 SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
其他 CAS 编号 |
1154-79-6 |
同义词 |
5-(N-butyl-N-methyl)amiloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



